molecular formula C10H19BrN2O2 B3295310 Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate CAS No. 887579-23-9

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate

Cat. No. B3295310
CAS RN: 887579-23-9
M. Wt: 279.17 g/mol
InChI Key: GCMOESGVICBBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H19BrN2O2 . It has an average mass of 279.174 Da and a monoisotopic mass of 278.062988 Da . It is also known by other names such as 1-Piperazinecarboxylic acid, 4-(bromomethyl)-, 1,1-dimethylethyl ester, and 2-Methyl-2-propanyl 4-(bromomethyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate consists of a piperazine ring substituted at the 4-position with a bromomethyl group and at the 1-position with a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Safety and Hazards

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN2O2/c1-10(2,3)15-9(14)13-6-4-12(8-11)5-7-13/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMOESGVICBBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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